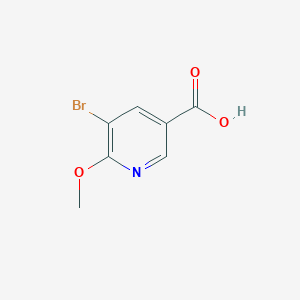

5-Bromo-6-methoxynicotinic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-6-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSLRNROALTKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901261399 | |

| Record name | 5-Bromo-6-methoxy-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186194-46-6 | |

| Record name | 5-Bromo-6-methoxy-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-methoxy-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-6-methoxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Bromo 6 Methoxynicotinic Acid

Classical Synthetic Approaches

Classical synthetic routes to 5-bromo-6-methoxynicotinic acid typically involve the sequential modification of readily available nicotinic acid or its derivatives. These methods rely on fundamental organic reactions to introduce the bromo and methoxy (B1213986) substituents at the desired positions.

Synthesis from Nicotinic Acid or Derivatives

Alternatively, derivatives of nicotinic acid, such as 6-hydroxynicotinic acid, serve as key precursors. 6-Hydroxynicotinic acid can be synthesized from coumalic acid through a reaction with ammonia (B1221849) followed by treatment with sodium hydroxide. libretexts.org This intermediate provides a convenient handle for the subsequent introduction of the required functional groups.

Bromination at the 5-Position

The introduction of a bromine atom at the 5-position of the pyridine (B92270) ring is a critical step. Direct bromination of nicotinic acid can be achieved by reacting it with bromine in the presence of thionyl chloride and a catalytic amount of iron powder. orgsyn.org The reaction proceeds by first converting the carboxylic acid to the more reactive acid chloride, which then directs the electrophilic bromination to the 5-position. A similar process using a Lewis acid catalyst in place of iron powder has also been reported. bldpharm.com

When starting with a 6-hydroxynicotinic acid derivative, such as methyl 6-hydroxynicotinate, bromination at the 5-position can be accomplished using bromine in acetic acid. This reaction yields methyl 5-bromo-6-hydroxynicotinate in high yield. sciencemadness.org

Table 1: Bromination of Nicotinic Acid Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Nicotinic Acid | Thionyl chloride, Bromine, Iron powder | 5-Bromonicotinic acid | 95 | orgsyn.org |

| Methyl 6-hydroxynicotinate | Bromine, Acetic acid | Methyl 5-bromo-6-hydroxynicotinate | 100 | sciencemadness.org |

Methoxylation at the 6-Position

The introduction of the methoxy group at the 6-position is typically achieved through a nucleophilic aromatic substitution reaction. A common strategy involves the conversion of a 6-hydroxy or 6-chloro substituent to a methoxy group.

Starting from 5-bromo-6-hydroxynicotinic acid, the hydroxyl group must first be converted to a better leaving group, such as a chlorine atom. This can be done by treating 5-bromo-6-hydroxynicotinic acid with phosphoryl chloride (POCl₃) in the presence of tetramethylammonium (B1211777) chloride to yield 5-bromo-6-chloronicotinic acid. chemsrc.com Subsequent reaction with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or DMF then displaces the chloride to afford this compound. The reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide has been shown to be highly regioselective for the 6-position when conducted in DMF and methanol. nih.gov

Table 2: Methoxylation of 6-Substituted Nicotinic Acid Derivatives

| Starting Material | Reagents | Product | Key Observation | Reference |

| 5-Bromo-6-chloronicotinic acid | Sodium methoxide | This compound | Nucleophilic substitution | chemsrc.comnih.gov |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide in DMF/MeOH | Methyl 6-methoxy-2-chloropyridine-3-carboxylate | High regioselectivity for the 6-position (>97%) | nih.gov |

Oxidation of Aldehyde Precursors to Carboxylic Acid

An alternative final step in the synthesis can be the oxidation of a corresponding aldehyde precursor, 5-bromo-6-methoxynicotinaldehyde. This aldehyde can be prepared from various starting materials, including 3,5-dibromo-2-methoxypyridine. chemsrc.com The oxidation of the aldehyde to the carboxylic acid is a standard transformation in organic synthesis. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are commonly employed for this purpose. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in a basic or neutral aqueous solution, followed by acidification to isolate the carboxylic acid.

Advanced Synthetic Routes and Regioselectivity

More modern synthetic approaches aim to improve efficiency and regioselectivity, often by starting with a precursor that already contains some of the required functionality.

Starting from 6-Methoxynicotinaldehyde (B1352767)

A highly convergent and regioselective route begins with 6-methoxynicotinaldehyde. This starting material already possesses the methoxy group at the desired position. The synthesis then involves two main steps: regioselective bromination at the 5-position followed by oxidation of the aldehyde to the carboxylic acid.

The bromination of 6-methoxynicotinaldehyde at the 5-position is expected to proceed with high regioselectivity due to the directing effects of the existing substituents on the pyridine ring. The electron-donating methoxy group at the 6-position and the electron-withdrawing aldehyde group at the 3-position both favor electrophilic substitution at the 5-position.

Subsequent Oxidation to Carboxylic Acid

If the precursor molecule contains a group that can be oxidized to a carboxylic acid (such as a primary alcohol or an aldehyde), a subsequent oxidation step is required. youtube.com This approach allows for greater flexibility in the synthetic route. Common oxidizing agents for converting primary alcohols or aldehydes to carboxylic acids include potassium permanganate (KMnO₄) or chromium(VI) reagents like chromic acid (formed from CrO₃ or K₂Cr₂O₇ and sulfuric acid). youtube.comlibretexts.org

The oxidation of a primary alcohol to a carboxylic acid typically involves heating the alcohol under reflux with an excess of the oxidizing agent, such as an acidified potassium dichromate(VI) solution. libretexts.org This ensures the reaction proceeds past the intermediate aldehyde stage directly to the carboxylic acid. libretexts.org Aldehydes themselves can be readily oxidized to carboxylic acids using a variety of oxidants, including milder ones. organic-chemistry.org In a complete synthetic sequence, a precursor like (5-bromo-6-methoxy-pyridin-3-yl)methanol could be oxidized to yield the final this compound.

Regioselective Lithiation and Carboxylation

This powerful strategy involves the deprotonation of a specific C-H bond on the pyridine ring using a strong base, creating a nucleophilic organolithium species, which is then reacted with an electrophile like carbon dioxide. researchgate.net

Directed ortho-metalation is a key technique for achieving regioselectivity. researchgate.net Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base ideally suited for this purpose. It can selectively remove a proton from a position adjacent (ortho) to a directing metalating group (DMG) on an aromatic or heterocyclic ring. researchgate.netnih.gov In the case of a 6-methoxypyridine derivative, the methoxy group can direct lithiation to the C-5 position. However, the presence of a bromine atom significantly influences the site of lithiation.

Research has shown that the lithiation of substituted bromopyridines can be highly regioselective. For example, in the case of 2,5-dibromopyridine, treatment with LDA at -78 °C resulted in deprotonation at the C-4 position, between the two bromine atoms. arkat-usa.org This demonstrates that the electronic and steric environment dictates the site of metalation. For a substrate like 3-bromo-2-methoxypyridine, the directing effect of the methoxy group would compete with the directing effect of the bromine, potentially leading to a mixture of products. Therefore, careful selection of the substrate and reaction conditions is crucial.

Once the organolithium intermediate is formed in situ, it is "trapped" by introducing an electrophile. To form a carboxylic acid, the most direct electrophile is carbon dioxide (CO₂), often used in its solid form (dry ice) or bubbled through the solution as a gas. researchgate.netnih.gov The nucleophilic carbon of the lithiated pyridine attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. Subsequent acidification of the reaction mixture with an aqueous acid (e.g., HCl) protonates the carboxylate salt to yield the final carboxylic acid product. researchgate.net This two-step, one-pot process of lithiation followed by carboxylation is a common and effective method for preparing carboxylic acids from C-H bonds. nih.gov

Table 2: Lithiation-Carboxylation General Scheme

| Step | Reagents | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|

| 1. Lithiation | Substituted Pyridine, LDA, THF (-78°C) | Lithiated Pyridine | Generation of a carbon-centered nucleophile | researchgate.netnih.govarkat-usa.org |

| 2. Carboxylation | Carbon Dioxide (CO₂) | Lithium Carboxylate Salt | Introduction of the carboxyl group | researchgate.netnih.gov |

| 3. Protonation | Aqueous Acid (e.g., HCl) | Carboxylic Acid | Formation of the final neutral product | researchgate.net |

Alternative Strategies for Methoxy and Bromo Group Introduction

Instead of modifying a pre-formed ring, an alternative is to build the substitution pattern using foundational reactions, particularly nucleophilic aromatic substitution on highly functionalized pyridine rings.

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine chemistry, especially for rings bearing electron-withdrawing groups and good leaving groups like halogens. Dihalopyridines or nitro-halopyridines are excellent substrates for such reactions. researchgate.net

An efficient synthesis of a closely related structure, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlights this approach. nih.gov The synthesis started with methyl 2,6-dichloropyridine-3-carboxylate. The reaction with sodium methoxide was found to be highly regioselective, with the solvent playing a crucial role. In THF and CH₂Cl₂, substitution occurred primarily at the C-2 position, while using DMF and MeOH favored substitution at the C-6 position. nih.gov This demonstrates that the methoxy group can be selectively introduced onto a dihalopyridine precursor. A similar strategy has been employed in the synthesis of 5-bromo-6-(cyclopropylmethoxy)nicotinic acid, which was prepared from 5-bromo-6-chloronicotinic acid and the corresponding alkoxide, showcasing a direct substitution of a chloro group. chemicalbook.com This method allows for the precise placement of the methoxy group by taking advantage of the differential reactivity of the halogen-substituted positions on the pyridine ring.

Sequential Functionalization from Dihalopyridines

The construction of the this compound scaffold can be efficiently achieved through a step-wise functionalization of a dihalopyridine precursor. A representative strategy commences with a dihalonicotinate ester, such as methyl 2,6-dichloropyridine-3-carboxylate. The differential reactivity of the halogen atoms at the C2 and C6 positions allows for selective substitution reactions.

A plausible synthetic sequence, based on methodologies for structurally similar compounds, would involve the initial regioselective substitution of one of the chloro groups. For instance, in the synthesis of the related compound 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide in solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH2Cl2) has been shown to favor substitution at the 2-position. nih.gov However, a switch in solvent to N,N-dimethylformamide (DMF) and methanol can lead to high regioselectivity for substitution at the 6-position. nih.gov

Following the selective methoxylation to yield a 6-methoxypyridine derivative, the subsequent step would be the bromination at the C5 position. The final step would involve the hydrolysis of the ester group to the carboxylic acid, yielding the target molecule, this compound.

A key consideration in this approach is the order of functionalization. Introducing the methoxy group prior to bromination is often preferred as the methoxy group can activate the pyridine ring towards electrophilic substitution, facilitating the introduction of the bromine atom at the desired position.

Optimization of Reaction Conditions and Scale-Up Considerations

The successful synthesis of this compound, particularly on a larger scale, is contingent upon the careful optimization of reaction conditions to maximize yield and minimize the formation of impurities.

Control of Over-oxidation and Degradation during Oxidation

While the primary focus of this synthetic route is not on the oxidation of a methyl group to a carboxylic acid, the principles of controlling oxidative degradation are crucial, especially if alternative synthetic strategies involving oxidation are considered. In the industrial production of nicotinic acid from picoline, over-oxidation leading to the formation of carbon dioxide is a significant side reaction. mdpi.com This is often mitigated by careful control of reaction temperature and the use of selective catalysts. mdpi.com

In the context of this compound, harsh reaction conditions during any step, such as high temperatures or the use of strong, non-selective oxidizing agents, could potentially lead to the degradation of the pyridine ring or the loss of functional groups. For instance, decarboxylation can be a concern under certain conditions. To prevent such degradation, it is imperative to employ mild reaction conditions and highly selective reagents throughout the synthesis.

Solvent and Reagent Selection for Enhanced Yields

The choice of solvents and reagents plays a pivotal role in achieving high yields in the synthesis of this compound. As demonstrated in the synthesis of related compounds, solvent polarity can dramatically influence the regioselectivity of nucleophilic substitution. For the methoxylation of methyl 2,6-dichloropyridine-3-carboxylate, using a polar aprotic solvent like DMF in conjunction with methanol as the source of methoxide leads to a high preference for substitution at the 6-position. nih.gov

The following table summarizes the impact of solvent selection on the regioselectivity of methoxylation of a dihalopyridine precursor:

| Solvent System | Major Product | Reference |

| Tetrahydrofuran (THF) / CH2Cl2 | 2-methoxy isomer | nih.gov |

| N,N-dimethylformamide (DMF) / Methanol | 6-methoxy isomer | nih.gov |

Kinetic and Mechanistic Studies of Bromination and Methoxylation

The regioselectivity observed in the methoxylation of dihalopyridines can be understood by considering the principles of kinetic versus thermodynamic control. At lower temperatures, the reaction is often under kinetic control, favoring the formation of the product that is formed fastest. At higher temperatures, the reaction may be under thermodynamic control, leading to the most stable product. masterorganicchemistry.commdpi.com In the case of dihalopyridines, the electronic and steric environment of each halogenated carbon atom influences the activation energy for nucleophilic attack, thus determining the kinetically favored product. masterorganicchemistry.commdpi.com

The mechanism of nucleophilic aromatic substitution (SNAr) on the pyridine ring involves the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is influenced by the electron-withdrawing or -donating nature of the substituents on the ring. The carboxylic acid group (or its ester) and the existing halogen atoms are electron-withdrawing, which facilitates the attack of the nucleophile.

The bromination of the 6-methoxynicotinic acid intermediate proceeds via an electrophilic aromatic substitution mechanism. The methoxy group at the C6 position and the nitrogen atom in the pyridine ring direct the incoming electrophile (bromonium ion) to the C5 position. Kinetic studies of similar bromination reactions on aromatic systems can provide insights into the reaction rates and the factors influencing them, such as the concentration of reactants and the nature of the catalyst. google.com

Applications in Medicinal Chemistry and Pharmacology

Role as a Key Intermediate in Pharmaceutical Synthesis

The chemical structure of 5-Bromo-6-methoxynicotinic acid, featuring bromo, methoxy (B1213986), and carboxylic acid functional groups, makes it a versatile starting material for creating a diverse range of pharmaceutical compounds.

Research and patent literature have identified this compound as a crucial starting material in the multi-step synthesis of novel, biologically active molecules. Its role as a precursor allows for the construction of complex chemical architectures designed to interact with specific biological targets.

Detailed research findings from patent literature highlight its application in creating potential therapeutics for a range of conditions:

RIPK1 Inhibitors: The compound is used as a key reactant in the preparation of nicotinamide (B372718) derivatives that function as RIPK1 inhibitors. In one documented synthesis, this compound is reacted with (S)-1-(methylamino)-3-phenylpropan-2-ol in the presence of N,N-Diisopropylethylamine (DIEA) and a coupling agent to form an amide bond, leading to the core structure of the inhibitor.

MRGPRX2 Antagonists: In the development of antagonists for the Mas-related G protein-coupled receptor X2 (MRGPRX2), this compound is a cited intermediate. A specific synthesis involves the amide coupling of this compound with a complex piperazine (B1678402) derivative using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and N,N-diisopropylethylamine as a base. google.com

Cardiovascular and Renal Disease Agents: The compound serves as a starting point for nitrogen-containing saturated heterocyclic compounds investigated for the treatment of hypertension, heart failure, and diabetic nephropathy. google.com In a patented synthetic route, this compound is first converted into a ketone, 1-(5-bromo-6-methoxypyridin-3-yl)ethanone, which then serves as a crucial intermediate for further elaboration into the final active molecules. google.com

Table 1: Synthetic Intermediates and Coupling Agents

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Starting material / Key intermediate |

| (S)-1-(methylamino)-3-phenylpropan-2-ol | Reactant for RIPK1 inhibitor synthesis |

| N,N-Diisopropylethylamine (DIEA) | Base in coupling reactions |

| HATU | Coupling agent for amide bond formation |

| 1-(5-bromo-6-methoxypyridin-3-yl)ethanone | Intermediate in synthesis of cardiovascular agents |

While quinazolines and quinolines are significant heterocyclic compounds in drug discovery for their anticancer and anti-inflammatory activities, the direct synthesis of these specific scaffolds starting from this compound is not prominently documented in the reviewed scientific literature. cymitquimica.com The broader class of bromo-substituted pyridines and anilines are common precursors for these ring systems.

Development of Biologically Active Scaffolds

The core structure of this compound is instrumental in building novel molecular scaffolds that are then tested for specific biological activities.

While the development of antagonists for various receptors is a cornerstone of medicinal chemistry, the application of this compound has been specifically detailed in the creation of MRGPRX2 antagonists. google.com In a patented process, the compound is coupled with 2-(3,3-dimethylpiperazin-1-yl)-N-(5-(4-fluorophenoxy)pyridin-2-yl)propanamide to produce a complex molecule, which is a precursor to the final MRGPRX2 antagonist. google.com No significant research findings were identified linking this compound directly to the synthesis of Dopamine (B1211576) D2/D3 or Serotonin-3 receptor antagonists in the reviewed sources.

There are no available research findings in the reviewed literature that document the use of this compound as an intermediate in the synthesis of Mineralocorticoid Receptor antagonists.

There are no available research findings in the reviewed literature that document the use of this compound as a specific intermediate for the synthesis of HIV Integrase Strand Transfer inhibitors.

Contribution to Antimicrobial and Antitubercular Agents

The growing threat of antimicrobial resistance has spurred the search for new chemical entities with potent antibacterial and antitubercular activities. Nicotinamide derivatives have shown promise in this area, exhibiting both antibacterial and antifungal properties, which are often attributed to the presence of thiol and phenol (B47542) groups in their structures mdpi.com.

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been a successful strategy in drug discovery. Fluoroquinolones, a major class of antibacterial agents, have been hybridized with other active compounds to generate new agents with enhanced antibacterial properties and reduced susceptibility to resistance mdpi.com. While direct studies on antibacterial hybrids of this compound are not extensively documented, the principle of using nicotinic acid derivatives in such hybrids is established. For instance, newly synthesized nicotinamides derived from nicotinic acid and thiocarbohydrazones have demonstrated significant in vitro antimicrobial activity against a panel of pathogenic bacteria, including Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae mdpi.com. This suggests that hybrids incorporating the this compound scaffold could potentially exhibit potent antibacterial effects.

Tuberculosis remains a global health challenge, necessitating the development of new drugs effective against both susceptible and drug-resistant strains of Mycobacterium tuberculosis. Although specific studies on the antitubercular activity of this compound are limited, the broader class of nicotinic acid derivatives has shown significant promise. The structural features of the pyridine (B92270) ring are crucial for the activity of several antitubercular drugs. Research into related structures provides a strong rationale for the potential of this compound in this therapeutic area.

Applications in Other Therapeutic Areas

Beyond its potential as an antimicrobial agent, the this compound scaffold is relevant to other therapeutic areas, including the development of anti-inflammatory and antifungal agents.

Chronic inflammation is implicated in a wide range of diseases. Analogs of 6-bromohypaphorine have been investigated as agonists for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), which is involved in anti-inflammatory pathways nih.gov. These analogs have demonstrated anti-inflammatory and analgesic effects in preclinical models nih.gov. While structurally distinct from this compound, the presence of a bromine atom on a nitrogen-containing heterocyclic ring in these active compounds suggests that the bromo-substituted nicotinic acid scaffold could also possess anti-inflammatory properties. Further research into chalcones, which are aromatic compounds with anti-inflammatory potential, has shown that some derivatives can inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response sciforum.net.

The development of novel antifungal agents is crucial to combat the rise of fungal infections. Nicotinamide, the active form of vitamin B3, and its derivatives have documented antifungal activity mdpi.com. Studies on newly synthesized nicotinamides have shown their efficacy against Candida albicans, a common human fungal pathogen mdpi.com. The structural modifications on the nicotinic acid core are key to this activity. For example, specific nicotinamide compounds have been shown to completely inhibit the growth of C. albicans at certain concentrations mdpi.com. This provides a strong basis for exploring the antifungal potential of this compound and its derivatives.

The applications of nicotinic acid derivatives extend beyond human medicine into agriculture, where they have shown potential as herbicides, fungicides, and ascaricides.

Herbicidal Activity: 6-Aryl-2-picolinic acid herbicides are a significant class of auxin herbicides known for their broad-spectrum weed control nih.gov. Research on novel picolinic acids has demonstrated their potent herbicidal effects nih.govmdpi.commdpi.com. For instance, certain 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds have shown superior inhibitory effects on the root growth of various weeds compared to commercial herbicides nih.gov. This highlights the potential of substituted nicotinic acids, including this compound, in the development of new herbicides.

Fungicidal Activity: The antifungal properties of nicotinic acid derivatives are also relevant in an agricultural context for crop protection.

Ascaricidal Activity: Parasitic nematodes like Ascaris suum are major pathogens in livestock. Cholinergic anthelmintics, such as levamisole (B84282) and pyrantel, target the nicotinic acetylcholine receptors (nAChRs) on the nerve and muscle cells of these parasites nih.gov. The characterization of nAChRs in A. suum has revealed them as viable drug targets nih.gov. Given that nicotinic acid is the parent compound of nicotine (B1678760), which also acts on these receptors, it is plausible that derivatives like this compound could be explored for their potential ascaricidal activity. The leaf extract of Nicotiana tabacum, which contains nicotine and related alkaloids, has demonstrated acaricidal activity against dog ticks, further supporting the investigation of nicotinic acid derivatives as antiparasitic agents nih.gov.

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking and Binding Affinity Predictions

Ligand-Receptor Interaction Analysis

A thorough search of scientific databases indicates a lack of specific studies detailing the ligand-receptor interaction analysis of 5-Bromo-6-methoxynicotinic acid with any particular biological target. Such an analysis would typically involve identifying key amino acid residues in a receptor's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. Without experimental or computational data, it is not possible to provide a detailed account of its specific interactions.

Table 1: Molecular Docking and Binding Affinity Predictions for this compound

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Correlation of Structural Modifications with Biological Activity

There are currently no published QSAR studies that specifically include this compound. Developing a QSAR model would require a dataset of structurally related compounds with measured biological activity against a specific target. The model would then correlate physicochemical descriptors of these molecules (e.g., lipophilicity, electronic properties, steric parameters) with their activity. Without such data, a correlation of structural modifications of this compound with biological activity cannot be established.

Table 2: QSAR Model Parameters for this compound Derivatives

| Descriptor | Coefficient | Standard Error | p-value | Correlation |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. No specific MD simulation studies have been reported for this compound in the available scientific literature. Such studies would be valuable for understanding its dynamic behavior and how its conformation changes upon binding to a target.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used to screen virtual libraries of compounds to identify new potential drug candidates. De novo drug design involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a particular target.

There is no evidence in the current body of scientific literature of pharmacophore models being developed based on this compound, nor have there been any reported de novo design efforts that have utilized this compound as a scaffold or starting point.

Based on a comprehensive review of the available scientific literature, there is a clear and significant gap in the research concerning the computational chemistry and structure-activity relationship studies of this compound. While the theoretical frameworks for molecular docking, QSAR, molecular dynamics, and pharmacophore modeling are well-established, their specific application to this compound has not been documented. Future research in these areas would be invaluable for unlocking the potential of this compound in various scientific and therapeutic fields.

Q & A

Basic: What are standard synthetic routes for 5-bromo-6-methoxynicotinic acid, and how can regioisomeric by-products be minimized?

Methodological Answer:

A common approach involves bromination of a pre-functionalized nicotinic acid derivative. For example, selective bromination at the 5-position of 6-methoxynicotinic acid can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) . Regioisomer control is critical; optimizing reaction time and stoichiometry (e.g., 1.1–1.3 eq. brominating agent) minimizes undesired bromination at other positions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity. Analytical techniques like H NMR and LC-MS are essential to verify regioselectivity and identify by-products .

Advanced: How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical intermediates?

Methodological Answer:

The bromine atom at the 5-position serves as a reactive site for palladium-catalyzed cross-coupling. In a typical protocol:

- Combine this compound (1 eq.), aryl/heteroaryl boronic acid (1.2 eq.), Pd(PPh) (2–5 mol%), and a base (e.g., NaCO, 2 eq.) in a degassed mixture of dioxane/HO (4:1).

- Heat at 80–100°C for 12–24 hours under inert atmosphere.

- Purify the biphenyl product via acid-base extraction (e.g., HCl wash to isolate the carboxylic acid) .

This method is exemplified in synthesizing EDG2 inhibitors, where coupling with 3-cyanophenylboronic acid yields intermediates for atherosclerosis drug candidates .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Methodological Answer:

- H NMR : Key signals include the methoxy singlet (~δ 3.9–4.1 ppm) and aromatic protons (δ 8.1–8.5 ppm for H-2 and H-4).

- LC-MS : Confirm molecular ion peaks ([M+H] at m/z 246/248 for Br/Br) and assess purity (>95%).

- IR : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O (~1700 cm).

Data contradictions (e.g., unexpected splitting in NMR) may arise from residual solvents, rotamers, or impurities. Use deuterated DMSO for solubility-enhanced NMR or repeat chromatography with alternative eluents (e.g., CHCl/MeOH) .

Advanced: How can the carboxylic acid group in this compound be functionalized for prodrug development?

Methodological Answer:

The carboxylic acid can be converted to:

- Amides : React with amines (e.g., methylamine) using EDC/HOBt coupling agents in DMF.

- Esters : Treat with alcohols (e.g., methanol) under acid catalysis (HSO) or Mitsunobu conditions (DEAD, PPh).

- Prodrugs : Synthesize acyloxymethyl esters (e.g., pivaloyloxymethyl) for enhanced bioavailability.

Each derivative requires optimization of reaction conditions (e.g., 0°C for acid-sensitive groups) and characterization via C NMR to confirm substitution .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the bromine moiety.

- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the methoxy group.

- Long-Term Stability : Periodic HPLC analysis (e.g., C18 column, 0.1% TFA in HO/MeCN gradient) monitors decomposition. Shelf life typically exceeds 24 months under inert gas (N) .

Advanced: How does this compound compare to analogous halogenated nicotinic acids in metal-catalyzed reactions?

Methodological Answer:

The electron-withdrawing methoxy group at C-6 enhances electrophilicity at C-5, accelerating oxidative addition in Pd-catalyzed reactions compared to non-methoxy analogs (e.g., 5-bromonicotinic acid). However, steric hindrance from the methoxy group may reduce coupling efficiency with bulky boronic acids. Comparative kinetic studies (e.g., GC-MS monitoring) show a 15–20% rate increase versus 5-bromo-4-methoxy isomers .

Basic: What are the toxicity and handling protocols for this compound in laboratory settings?

Methodological Answer:

- Toxicity : Limited acute toxicity data; assume irritant properties (gloves, goggles required).

- Waste Disposal : Neutralize with NaOH (pH 7–8) before incineration.

- Spill Management : Absorb with vermiculite, dispose as halogenated waste.

Refer to SDS sheets for halogenated aromatics and monitor air quality for bromine vapor during large-scale reactions .

Advanced: Can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electron density at C-5, showing a higher partial positive charge (+0.32 e) compared to C-2 (+0.18 e), favoring SNAr mechanisms. Transition state analysis predicts activation energies (~25 kcal/mol) for reactions with amines, aligning with experimental yields (70–85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.